molecular formula C24H26N4O3 B2941497 Ethyl 4-(4-benzylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 923200-64-0

Ethyl 4-(4-benzylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2941497
M. Wt: 418.497
InChI Key: INRCMPORBGRNJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “Ethyl 4-(4-benzylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate”, there are related compounds that have been synthesized. For example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .

Scientific Research Applications

Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents

Research by Desai et al. (2007) explored the synthesis of new quinazolines, showcasing their potential as antimicrobial agents against a variety of bacteria and fungi. This study illustrates the compound's utility in developing novel antimicrobial therapies, highlighting its role in combating resistant microbial strains Desai, N., Shihora, P. N., & Moradia, D..

Synthesis and Antiinflammatory Activity of Imidazo[1,2-a]pyrazine Derivatives

Abignente et al. (1992) conducted research on the synthesis and evaluation of the antiinflammatory activity of imidazo[1,2-a]pyrazine derivatives, derived from reactions with substituted 2-aminopyrazines. This work contributes to understanding the compound's role in developing new anti-inflammatory agents, offering insights into its pharmacological potential Abignente, E., de Caprariis, P., Rimoli, M. G., Capasso, F., & Autore, G..

Transformations of Enaminones: Synthesis of Imidazolone Derivatives

Bezenšek et al. (2012) explored the synthesis of imidazolone derivatives through transformations of enaminones, showcasing a clean, one-pot reaction process. This study demonstrates the compound's versatility in organic synthesis, enabling the creation of novel heterocyclic compounds Bezenšek, J., Grošelj, U., Stare, K., Svete, J., & Stanovnik, B..

Synthesis and Antimicrobial Activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds

Sarvaiya et al. (2019) focused on synthesizing arylazopyrazole pyrimidone clubbed heterocyclic compounds, evaluating their antimicrobial activity against various pathogens. This research underscores the compound's potential in addressing the need for new antimicrobial agents, particularly against resistant strains Sarvaiya, N., Gulati, S., & Patel, H..

Future Directions

Given the limited information available on this specific compound, future research could focus on its synthesis, characterization, and potential applications. The study of benzylpiperazine derivatives is an active area of research due to their wide range of pharmacological activities .

properties

IUPAC Name

ethyl 4-(4-benzylpiperazin-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-2-31-24(30)23-21(17-22(29)28(25-23)20-11-7-4-8-12-20)27-15-13-26(14-16-27)18-19-9-5-3-6-10-19/h3-12,17H,2,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRCMPORBGRNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-benzylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

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